molecular formula C15H17NS B14537624 1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine CAS No. 62403-49-0

1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine

Cat. No.: B14537624
CAS No.: 62403-49-0
M. Wt: 243.4 g/mol
InChI Key: PKHNTBSWPJFRRG-UHFFFAOYSA-N
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Description

1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a thiophene ring with a phenyl substituent.

Preparation Methods

The synthesis of 1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 3-phenylthiophene-2-carbaldehyde with pyrrolidine under specific conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as ethanol or methanol. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents such as halogens or alkylating agents. .

Scientific Research Applications

1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of 1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(3-Phenylthiophen-2-yl)methyl]pyrrolidine can be compared with other similar compounds such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may exhibit similar biological activities.

    Thiophene derivatives: Compounds with a thiophene ring are known for their diverse applications in medicinal chemistry and material science.

    Phenyl-substituted heterocycles:

Properties

CAS No.

62403-49-0

Molecular Formula

C15H17NS

Molecular Weight

243.4 g/mol

IUPAC Name

1-[(3-phenylthiophen-2-yl)methyl]pyrrolidine

InChI

InChI=1S/C15H17NS/c1-2-6-13(7-3-1)14-8-11-17-15(14)12-16-9-4-5-10-16/h1-3,6-8,11H,4-5,9-10,12H2

InChI Key

PKHNTBSWPJFRRG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C=CS2)C3=CC=CC=C3

Origin of Product

United States

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